molecular formula C96H156N34O20S B013244 Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate CAS No. 217082-57-0

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Cat. No. B013244
M. Wt: 2138.6 g/mol
InChI Key: SVWSKJCJNAIKNH-MJZUAXFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Apelin and its fragments, including the 61-77 sequence, are synthesized as part of a larger prepropeptide that is processed and cleaved to generate active peptides. The apelin gene encodes a prepropeptide, which is processed into various active forms, including the apelin-13, apelin-17, and apelin-36 peptides, with the numbers indicating the length of the peptide chain. The synthesis and processing of apelin peptides involve complex enzymatic actions that result in the generation of peptides with diverse functions and receptor affinity (Lee et al., 2000).

Scientific Research Applications

Role in Neuroendocrine Function

Apelin precursor (61-77) trifluoroacetate has been studied for its physiological role in the rat brain, particularly in the context of neuroendocrine function. Apelin, the peptide derived from this precursor, acts as a neuropeptide in the rat brain, with significant effects on body fluid homeostasis. Notably, it influences vasopressin release and water intake in dehydrated normotensive rats, suggesting its involvement in fluid balance regulation (Réaux et al., 2001).

Cardiovascular System Implications

The apelin precursor (61-77) trifluoroacetate is also relevant in cardiovascular research. It is associated with the modulation of blood pressure and heart function. In rodents, administration of synthetic apelin peptides, derived from this precursor, showed immediate effects on both systolic and diastolic blood pressure (Lee et al., 2000). Additionally, it has implications in heart failure, as apelin-APJ signaling influences cardiac contractility and could potentially be therapeutic in chronic heart failure (Japp & Newby, 2008).

Neuroprotective Effects

Research has also explored the neuroprotective effects of apelin, particularly in the context of ischemic stroke. Apelin-13, a fragment of the precursor, showed promise in reducing infarct volume and neuronal death in a mouse model of focal ischemic stroke. This suggests potential therapeutic benefits of apelin-13 for stroke recovery (Chen et al., 2015).

Gastrointestinal System

In the gastrointestinal system, apelin derived from the precursor has been observed to stimulate acid secretion in rat stomachs, pointing towards a regulatory role in gastric functions (Ohno et al., 2012).

Impact on Feeding and Drinking Behavior

Central administration of apelin-13, derived from the precursor, impacts feeding and drinking behavior, indicating a role in the hypothalamic regulation of these behaviors. It showed increased water intake and affected the release of pituitary hormones, suggesting its significance in appetite and hydration regulation (Taheri et al., 2002).

Diverse Tissue Expression

Apelin and its receptor are expressed in a variety of human tissues, underlining the widespread physiological relevance of this peptide and its precursor. This expression pattern suggests diverse roles in different organ systems (De Falco et al., 2002).

properties

CAS RN

217082-57-0

Product Name

Apelin precursor (61-77) (human, bovine, mouse, rat) trifluoroacetate

Molecular Formula

C96H156N34O20S

Molecular Weight

2138.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C96H156N34O20S/c1-55(2)47-67(83(140)127-71(53-131)86(143)125-69(50-58-51-109-54-115-58)85(142)116-60(26-11-13-38-98)78(135)114-52-76(133)128-43-18-31-72(128)87(144)122-66(36-46-151-3)91(148)130-45-20-33-74(130)89(146)126-70(92(149)150)49-57-23-8-5-9-24-57)124-81(138)63(29-16-41-112-95(105)106)120-88(145)73-32-19-44-129(73)90(147)65(30-17-42-113-96(107)108)121-82(139)64(34-35-75(100)132)119-80(137)61(27-14-39-110-93(101)102)117-79(136)62(28-15-40-111-94(103)104)118-84(141)68(48-56-21-6-4-7-22-56)123-77(134)59(99)25-10-12-37-97/h4-9,21-24,51,54-55,59-74,131H,10-20,25-50,52-53,97-99H2,1-3H3,(H2,100,132)(H,109,115)(H,114,135)(H,116,142)(H,117,136)(H,118,141)(H,119,137)(H,120,145)(H,121,139)(H,122,144)(H,123,134)(H,124,138)(H,125,143)(H,126,146)(H,127,140)(H,149,150)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-/m0/s1

InChI Key

SVWSKJCJNAIKNH-MJZUAXFLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCCCN)N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)N

sequence

KFRRQRPRLSHKGPMPF

synonyms

Alternative Names: K17F, Prepro-61-77-Apelin

Origin of Product

United States

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